molecular formula C14H20N4O2 B14176063 N-Hexyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-31-5

N-Hexyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Cat. No.: B14176063
CAS No.: 921933-31-5
M. Wt: 276.33 g/mol
InChI Key: XSZUOXDURMRGHP-UHFFFAOYSA-N
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Description

N-Hexyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine with hexylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-Hexyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Industrial Chemistry: The compound is utilized in the synthesis of other chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-Hexyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Hexyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
  • 7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine

Uniqueness

N-Hexyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to its specific hexyl and methoxy substituents, which confer distinct chemical and biological properties. These substituents may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

CAS No.

921933-31-5

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

N-hexyl-7-methoxy-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C14H20N4O2/c1-3-4-5-6-9-15-14-16-12-8-7-11(20-2)10-13(12)18(19)17-14/h7-8,10H,3-6,9H2,1-2H3,(H,15,16,17)

InChI Key

XSZUOXDURMRGHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NC2=C(C=C(C=C2)OC)[N+](=N1)[O-]

Origin of Product

United States

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